molecular formula C8H10ClNO B040158 4-Cyanocyclohexanecarbonyl chloride CAS No. 121487-73-8

4-Cyanocyclohexanecarbonyl chloride

Cat. No. B040158
M. Wt: 171.62 g/mol
InChI Key: XTNVLEVPXCVDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanocyclohexanecarbonyl chloride, also known as 4-CCCC, is a chemical compound used in various scientific research applications. It is a versatile compound that can be synthesized using different methods and has many potential uses in the fields of chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of 4-Cyanocyclohexanecarbonyl chloride is not fully understood, but it is believed to act as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reaction can be used to modify the properties of other compounds, such as increasing their solubility or changing their biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Cyanocyclohexanecarbonyl chloride are not well documented. However, it has been shown to have antitumor activity in some studies. It is believed to inhibit the growth of cancer cells by interfering with their metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Cyanocyclohexanecarbonyl chloride in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to materials science. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to handle due to its toxicity and reactivity. It must be handled with care and disposed of properly.

Future Directions

There are many potential future directions for research involving 4-Cyanocyclohexanecarbonyl chloride. One area of interest is in the development of new pharmaceuticals and agrochemicals. Researchers may also investigate its potential as a catalyst or as a component in new materials. Additionally, its antitumor activity may be further explored to develop new cancer treatments.
Conclusion:
In conclusion, 4-Cyanocyclohexanecarbonyl chloride is a versatile compound with many potential uses in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. As research continues, it is likely that new applications and uses for 4-Cyanocyclohexanecarbonyl chloride will be discovered.

Synthesis Methods

There are several methods for synthesizing 4-Cyanocyclohexanecarbonyl chloride, but the most common method involves the reaction of cyclohexanone with cyanogen chloride in the presence of a catalyst. The reaction proceeds through a series of steps, and the final product is obtained by purification using chromatography.

Scientific Research Applications

4-Cyanocyclohexanecarbonyl chloride has a wide range of scientific research applications. One of its primary uses is in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis, particularly in the production of heterocyclic compounds. Additionally, it is used in the development of new materials, such as polymers and liquid crystals.

properties

CAS RN

121487-73-8

Product Name

4-Cyanocyclohexanecarbonyl chloride

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-cyanocyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H10ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-4H2

InChI Key

XTNVLEVPXCVDTB-UHFFFAOYSA-N

SMILES

C1CC(CCC1C#N)C(=O)Cl

Canonical SMILES

C1CC(CCC1C#N)C(=O)Cl

synonyms

Cyclohexanecarbonyl chloride, 4-cyano-, cis- (9CI)

Origin of Product

United States

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